molecular formula C27H26ClFN2O3S B2781566 3-(3-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 892759-89-6

3-(3-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2781566
CAS No.: 892759-89-6
M. Wt: 513.02
InChI Key: SIZGEKHBXURIBZ-UHFFFAOYSA-N
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Description

3-(3-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a complex organic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from commercially available precursors. The process often includes:

    Formation of the quinoline core: This can be achieved through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.

    Introduction of the sulfonyl group: This step usually involves sulfonylation reactions using reagents like sulfonyl chlorides.

    Substitution reactions: The remaining substituents, such as the diethylamino and methylbenzyl groups, are introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce partially or fully hydrogenated derivatives.

Scientific Research Applications

3-(3-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a lead compound for developing new drugs, particularly those targeting cancer or infectious diseases.

    Materials Science: It can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: The compound’s interactions with biological macromolecules can be studied to understand its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3-(3-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds like chloroquine and quinine, which are used as antimalarial agents.

    Sulfonyl-containing compounds: Sulfonamides, which are used as antibiotics.

Uniqueness

3-(3-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-(3-chlorophenyl)sulfonyl-7-(diethylamino)-6-fluoro-1-[(4-methylphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClFN2O3S/c1-4-30(5-2)25-15-24-22(14-23(25)29)27(32)26(35(33,34)21-8-6-7-20(28)13-21)17-31(24)16-19-11-9-18(3)10-12-19/h6-15,17H,4-5,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIZGEKHBXURIBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C2C(=C1)N(C=C(C2=O)S(=O)(=O)C3=CC(=CC=C3)Cl)CC4=CC=C(C=C4)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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